2-[(2-Bromophenyl)methylene]-6-(3-methylbut-2-enyloxy)benzo[b]furan-3-one
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Overview
Description
2-[(2-Bromophenyl)methylene]-6-(3-methylbut-2-enyloxy)benzo[b]furan-3-one is a complex organic compound with the molecular formula C20H17BrO3 and a molecular weight of 385.2512 . This compound belongs to the benzofuran family, which is known for its diverse biological and pharmacological activities .
Preparation Methods
The synthesis of 2-[(2-Bromophenyl)methylene]-6-(3-methylbut-2-enyloxy)benzo[b]furan-3-one typically involves several steps. One common synthetic route includes the condensation of 2-bromobenzaldehyde with 6-hydroxy-3-methylbut-2-enyloxybenzo[b]furan-3-one under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
2-[(2-Bromophenyl)methylene]-6-(3-methylbut-2-enyloxy)benzo[b]furan-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding alcohols.
Scientific Research Applications
2-[(2-Bromophenyl)methylene]-6-(3-methylbut-2-enyloxy)benzo[b]furan-3-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-[(2-Bromophenyl)methylene]-6-(3-methylbut-2-enyloxy)benzo[b]furan-3-one involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological pathways, such as those involved in cell division and growth . The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .
Comparison with Similar Compounds
2-[(2-Bromophenyl)methylene]-6-(3-methylbut-2-enyloxy)benzo[b]furan-3-one can be compared with other benzofuran derivatives, such as:
Psoralen: Used in the treatment of skin diseases like psoriasis.
8-Methoxypsoralen: Known for its use in photochemotherapy.
Angelicin: Exhibits similar biological activities but with different potency and selectivity.
The uniqueness of this compound lies in its specific structural features, which confer distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C20H17BrO3 |
---|---|
Molecular Weight |
385.2 g/mol |
IUPAC Name |
(2Z)-2-[(2-bromophenyl)methylidene]-6-(3-methylbut-2-enoxy)-1-benzofuran-3-one |
InChI |
InChI=1S/C20H17BrO3/c1-13(2)9-10-23-15-7-8-16-18(12-15)24-19(20(16)22)11-14-5-3-4-6-17(14)21/h3-9,11-12H,10H2,1-2H3/b19-11- |
InChI Key |
DZGUCGVRPHBUSU-ODLFYWEKSA-N |
Isomeric SMILES |
CC(=CCOC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CC=C3Br)/O2)C |
Canonical SMILES |
CC(=CCOC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3Br)O2)C |
Origin of Product |
United States |
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